molecular formula C24H26N2O5S B3574876 N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3574876
M. Wt: 454.5 g/mol
InChI Key: XRYMTTHKLSZJNZ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and sulfonamide functionalities, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Acetamide Core: The synthesis begins with the preparation of the acetamide core by reacting 2,4-dimethoxyphenylamine with acetic anhydride under mild conditions.

    Introduction of the Sulfonamide Group:

    Attachment of the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE: shares similarities with other sulfonamide-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-30-20-13-14-22(23(17-20)31-2)25-24(27)18-26(16-15-19-9-5-3-6-10-19)32(28,29)21-11-7-4-8-12-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYMTTHKLSZJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(2,4-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE

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